molecular formula C20H24N2O5 B264522 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide

2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide

Cat. No. B264522
M. Wt: 372.4 g/mol
InChI Key: NERMHQDJUAPPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCPA and is synthesized through a specific method that involves the reaction between various chemical reagents.

Mechanism of Action

The mechanism of action of DCPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. DCPA has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. DCPA has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
DCPA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antioxidant activities. DCPA has been shown to inhibit the production of inflammatory cytokines, such as IL-6 and TNF-α, and to reduce the expression of COX-2 in vitro and in vivo. DCPA has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, DCPA has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

DCPA has several advantages for lab experiments, including its high purity and stability, its well-defined chemical structure, and its potential for use as a scaffold for the design of novel compounds. However, DCPA also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments with DCPA.

Future Directions

There are several future directions for the research of DCPA, including the development of new drugs that target inflammation and cancer, the design of novel compounds based on the DCPA scaffold, and the synthesis of new functional materials. Additionally, further studies are needed to fully understand the mechanism of action of DCPA and to optimize its pharmacological properties. Overall, DCPA has great potential for various scientific research applications and is a promising compound for future studies.

Synthesis Methods

The synthesis of DCPA involves the reaction between 4,7-dimethylcoumarin and N-(3-bromo-2-oxopropyl)pyrrolidine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as DMF. The resulting product is then treated with acetic anhydride to obtain DCPA. This synthesis method has been optimized to achieve high yields and purity of DCPA.

Scientific Research Applications

DCPA has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, DCPA has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In drug discovery, DCPA has been used as a scaffold for the design of novel compounds with improved pharmacological properties. In material science, DCPA has been used as a precursor for the synthesis of various functional materials, such as fluorescent dyes and polymers.

properties

Product Name

2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide

Molecular Formula

C20H24N2O5

Molecular Weight

372.4 g/mol

IUPAC Name

2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

InChI

InChI=1S/C20H24N2O5/c1-13-9-15(20-14(2)11-19(25)27-16(20)10-13)26-12-17(23)21-6-4-8-22-7-3-5-18(22)24/h9-11H,3-8,12H2,1-2H3,(H,21,23)

InChI Key

NERMHQDJUAPPCD-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)NCCCN3CCCC3=O

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)NCCCN3CCCC3=O

Origin of Product

United States

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